molecular formula C20H20FN3O3S B2592282 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide CAS No. 921832-01-1

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B2592282
CAS No.: 921832-01-1
M. Wt: 401.46
InChI Key: BHQKNEHJANFCNH-UHFFFAOYSA-N
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Description

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a complex organic compound that features a pyridazinone core, a fluorophenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a nucleophile.

    Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the intermediate compound with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways and interactions.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific biological targets is required.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the pyridazinone core could interact with active sites. The benzenesulfonamide moiety might contribute to the compound’s solubility and overall pharmacokinetic profile.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide
  • N-(2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide
  • N-(2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide

Uniqueness

The presence of the fluorophenyl group in N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide distinguishes it from its analogs. Fluorine atoms can significantly influence the compound’s electronic properties, metabolic stability, and binding interactions, potentially leading to enhanced biological activity and specificity.

Properties

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S/c1-14-3-9-19(15(2)13-14)28(26,27)22-11-12-24-20(25)10-8-18(23-24)16-4-6-17(21)7-5-16/h3-10,13,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQKNEHJANFCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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